molecular formula C₁₃H₈N₂O₂ B1155551 N-(4-Quinolyl)maleimide

N-(4-Quinolyl)maleimide

Cat. No.: B1155551
M. Wt: 224.21
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Quinolyl)maleimide is a maleimide derivative featuring a quinoline substituent at the 4-position of the maleimide ring. This compound is characterized by its planar aromatic structure, which facilitates π-π interactions and reactivity with thiol groups via Michael addition.

Properties

Molecular Formula

C₁₃H₈N₂O₂

Molecular Weight

224.21

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Maleimide Derivatives

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Molecular Formula Molecular Weight Melting Point Solubility Key Functional Groups
N-(4-Quinolyl)maleimide C₁₃H₈N₂O₂ 224.22 Not Reported Moderate (organic) Maleimide, Quinoline
N-(4-Chlorophenyl)maleimide C₁₀H₆ClNO₂ 207.61 >200°C Low (aqueous) Chlorophenyl, Maleimide
N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) C₁₁H₇NO₅ 233.18 Not Reported High (aqueous) Carboxy, Hydroxyl, Maleimide
N-(1-Pyrenyl)maleimide (NPM) C₂₀H₁₁NO₂ 297.31 Not Reported Low (organic) Pyrene, Maleimide

Key Observations :

  • Solubility : NCHPMA exhibits high water solubility due to its hydrophilic carboxy and hydroxyl groups, making it suitable for biochemical studies . In contrast, N-(4-Chlorophenyl)maleimide and NPM are more lipophilic, favoring organic solvents .
  • Thermal Stability : N-(4-Chlorophenyl)maleimide demonstrates exceptional thermal stability (>200°C), a trait advantageous for high-temperature polymer synthesis .

Reactivity and Electronic Properties

UV-VIS Spectral Data

highlights substituent effects on UV-VIS absorption maxima in N-arylmaleimides:

Compound λₘₐₓ (nm) Substituent Electronic Effects
N-Phenylmaleimide 260 Electron-neutral
N-(4-Methoxyphenyl)maleimide 275 Electron-donating (+M effect)
N-(4-Chlorophenyl)maleimide 268 Electron-withdrawing (-I effect)

While data for this compound are absent, its quinoline group (electron-withdrawing) likely shifts λₘₐₓ to longer wavelengths compared to phenyl analogs, similar to N-(4-nitrophenyl) derivatives .

Thiol Reactivity

Maleimides are renowned for thiol-specific conjugation. N-(2-Sulfoethyl)maleimide shows enhanced aqueous reactivity due to its sulfoethyl group, enabling rapid thiol bonding in physiological conditions . This compound’s conjugation efficiency may depend on solvent polarity and steric hindrance from the quinoline ring.

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